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1-Nonen-3-yne

Cat. No.: B13801298
CAS No.: 57223-18-4
M. Wt: 122.21 g/mol
InChI Key: PQTWNYIRLGTLFQ-UHFFFAOYSA-N
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Description

Overview of Enynes in Organic Chemistry and their Structural Characteristics

An enyne is an organic molecule that contains both a double (ene) and a triple (yne) carbon-carbon bond. wikipedia.orghandwiki.org When these two unsaturated systems are separated by a single bond, they form a conjugated system. This conjugation allows for the delocalization of pi-electrons across the four-carbon framework, influencing the molecule's stability and reactivity. The simplest conjugated enyne is vinylacetylene. wikipedia.org

The structure of 1-nonen-3-yne, with the chemical formula C9H14, consists of a nine-carbon chain. nih.gov A double bond exists between the first and second carbon atoms, while a triple bond is located between the third and fourth carbon atoms. This arrangement makes it a conjugated enyne. The remaining carbons form a pentyl group attached to the fourth carbon.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C9H14
Molecular Weight 122.21 g/mol nih.gov
CAS Number 57223-18-4 nih.gov
Synonyms non-1-en-3-yne nih.gov

This table presents some of the basic physicochemical properties of this compound. Data sourced from PubChem. nih.gov

Historical Context of Enynes and the Emergence of this compound in Chemical Literature

The study of enynes has a rich history, with significant early contributions from Russian chemists. While pinpointing the exact first synthesis of this compound in the literature is challenging, the foundational work on enyne chemistry laid the groundwork for the synthesis and investigation of such compounds. For instance, early research explored the reactions of various carbinols with phosphorus pentachloride, which in some cases led to the formation of chlorinated enynes. cdnsciencepub.com

The development of new synthetic methods has been crucial for the advancement of enyne chemistry. One of the most significant breakthroughs was the Sonogashira cross-coupling reaction, which provides an efficient route to synthesize enynes by coupling a vinyl halide with a terminal alkyne using a palladium-copper catalyst system. researchgate.net More recent methods have explored copper-catalyzed couplings of 1-alkynes with vinyl iodides as a palladium-free alternative. organic-chemistry.orgacs.org These advancements have made a wide range of enynes, including those with the this compound backbone, more accessible for research and synthetic applications.

Broader Research Landscape of Enynes as Versatile Synthetic Intermediates

Conjugated enynes are highly valued as versatile intermediates in organic synthesis due to their ability to participate in a wide array of chemical transformations. acs.orgresearchgate.net Their unique electronic structure allows them to act as building blocks for the construction of complex molecular architectures, including carbocycles and heterocycles. acs.org

One of the most prominent applications of enynes is in metathesis reactions. Enyne metathesis, catalyzed by ruthenium complexes, is a powerful tool for forming 1,3-dienes through a bond reorganization process. mdpi.comorganic-chemistry.org This can occur as an intermolecular reaction (cross-enyne metathesis) or an intramolecular reaction (ring-closing enyne metathesis), the latter being particularly useful for synthesizing cyclic compounds. mdpi.com

Furthermore, enynes are excellent substrates in various cyclization and cycloaddition reactions. sioc-journal.cn For instance, palladium-catalyzed cyclization of 1,6-enynes is a well-established method for creating functionalized carbo- and heterocyclic systems. sioc-journal.cn The reactivity of enynes can be further tuned by the introduction of activating groups, making them valuable synthons in enantioselective synthesis for producing chiral molecules. researchgate.net The development of tandem reactions involving 1,3-enynes has also enabled the efficient construction of functionalized nitrogen-containing heterocycles like pyridines and pyrroles. beilstein-journals.org

Current Research Trajectories and the Unique Contributions of this compound Studies

Modern research in enyne chemistry continues to expand their synthetic utility, with a focus on developing novel catalytic systems and asymmetric transformations. cas.org Copper-catalyzed functionalization of enynes has emerged as a powerful strategy for creating densely functionalized and enantioenriched products. rsc.org These reactions include boro-, hydro-, and difunctionalizations, showcasing the versatility of enynes as substrates. rsc.org

The study of specific enynes like this compound and its derivatives contributes to this broader landscape. For example, research on the synthesis of related structures, such as 1,3-undecadien-5-yne, which shares a similar conjugated system, highlights the industrial relevance of these compounds as fragrance ingredients. google.com Investigations into the reactions of substituted nonenynes, such as 1-chloro-1-nonen-3-yne, in coupling reactions further demonstrate the utility of these molecules as building blocks for more complex structures. google.com

Moreover, the unique reactivity of the enyne moiety is being harnessed in the development of novel materials and biologically active compounds. researchgate.netresearchgate.net The structural motif of conjugated enynes is found in a number of natural products with interesting biological activities. researchgate.net As researchers continue to explore new catalytic methods and reaction pathways, the potential applications for specific enynes like this compound are likely to grow, contributing to advancements in fields ranging from materials science to medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B13801298 1-Nonen-3-yne CAS No. 57223-18-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57223-18-4

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

non-1-en-3-yne

InChI

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3H,1,4,6,8-9H2,2H3

InChI Key

PQTWNYIRLGTLFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC=C

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 Nonen 3 Yne and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions for Enynes

Transition metal catalysis is a cornerstone in the synthesis of conjugated enynes, providing powerful tools for the formation of C(sp²)-C(sp) bonds. nih.gov Palladium and rhodium complexes are among the most utilized catalysts, enabling a variety of coupling strategies.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysts are particularly versatile in forging the enyne framework. Several named reactions and strategies have been developed and refined to allow for the synthesis of a wide array of enyne structures, including 1-nonen-3-yne.

The Sonogashira reaction is a widely employed method for the synthesis of enynes. gold-chemistry.org It typically involves the coupling of a vinyl halide with a terminal alkyne, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle :

Oxidative Addition : The active Pd(0) catalyst reacts with the vinyl halide (e.g., 1-bromo-1-hexene) to form a Pd(II) complex.

Transmetalation : The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the 1,3-enyne product (this compound) and regenerate the Pd(0) catalyst. wikipedia.org

Copper Cycle :

The terminal alkyne (e.g., propyne) reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate.

Mechanistic variants of the Sonogashira reaction have been developed to address certain limitations, such as the formation of alkyne homocoupling byproducts (Glaser coupling). Copper-free Sonogashira protocols have emerged as a significant alternative. wikipedia.org In these systems, the transmetalation step is believed to occur directly from the terminal alkyne to the palladium center, often facilitated by the amine base. wikipedia.org

Reaction ComponentRoleExample for this compound Synthesis
Vinyl HalideElectrophile1-Bromo-1-hexene
Terminal AlkyneNucleophilePropyne
Palladium CatalystPrimary CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) SaltCo-catalystCuI
Amine BaseBase and LigandEt₃N, piperidine, pyrrolidine

The Suzuki-Miyaura coupling reaction provides another powerful route to enynes through the cross-coupling of an alkenylboronic acid or ester with a vinylic halide. organicreactions.org This reaction is catalyzed by a palladium complex in the presence of a base. yonedalabs.com The Suzuki reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability and stability of many boronic acids. wikipedia.org

The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three key steps: musechem.com

Oxidative Addition : A Pd(0) species undergoes oxidative addition with the vinyl halide to form a Pd(II) complex.

Transmetalation : The organoboron reagent, activated by the base, transfers the alkenyl group to the palladium center.

Reductive Elimination : The diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the enyne product and regenerate the Pd(0) catalyst.

For the synthesis of this compound, this would involve the coupling of an alkenylboronate, such as 1-hexenylboronic acid, with a vinyl halide like 1-bromopropyne. The stereochemistry of the resulting double bond is typically retained from the starting alkenylboronate. wikipedia.org

Reactant 1Reactant 2CatalystBaseProduct
1-Hexenylboronic acid1-BromopropynePd(PPh₃)₄Na₂CO₃This compound
(E)-1-Hexenylboronic acid pinacol (B44631) ester(Z)-1-IodopropynePdCl₂(dppf)K₃PO₄(E)-1-Nonen-3-yne

The direct monoalkynylation of alkenes and dienes presents an atom-economical approach to enyne synthesis. Palladium-catalyzed hydroalkynylation of 1,3-dienes has been developed to produce 1,5-enynes. nih.gov While not directly yielding the 1,3-enyne structure of this compound, this methodology is relevant for the synthesis of its isomers and derivatives. More direct approaches include the palladium-catalyzed carbonylation of 1,3-diynes, which can selectively produce conjugated enynes. nih.gov

A palladium-catalyzed hydroalkynylation of allenes has been shown to produce (E)-1,3-enyne derivatives with high regio- and stereoselectivity under mild conditions. organic-chemistry.org This method involves a Pd(0)/Pd(II) catalytic cycle where a hydropalladium intermediate is formed, which then undergoes regioselective insertion into the allene. organic-chemistry.org

Achieving stereocontrol in the synthesis of enynes is crucial, as the geometry of the double bond can significantly influence the properties and biological activity of the molecule. In palladium-catalyzed cross-coupling reactions, the stereochemistry of the product is often dictated by the stereochemistry of the starting materials.

In Sonogashira couplings , the reaction generally proceeds with retention of configuration of the vinyl halide. wikipedia.org Thus, using a (E)- or (Z)-vinyl halide will lead to the corresponding (E)- or (Z)-enyne.

In Suzuki-Miyaura couplings , the reaction is also stereospecific with respect to the alkenylboronate, with the configuration of the double bond being retained in the product. wikipedia.org

The choice of ligand on the palladium catalyst can also play a critical role in determining the stereochemical outcome, particularly in reactions where stereoisomerization is possible. beilstein-journals.org For instance, in the synthesis of multi-substituted 1,3-enynes, a chiral Pd/WingPhos catalyst has been used to control stereoselectivity. researchgate.net

MethodStereochemical FeatureExample
Sonogashira CouplingRetention of vinyl halide geometry(E)-1-Iodo-1-hexene + Propyne → (E)-1-Nonen-3-yne
Suzuki-Miyaura CouplingRetention of alkenylboronate geometry(Z)-1-Hexenylboronic acid + 1-Bromopropyne → (Z)-1-Nonen-3-yne

Organometallic Reagent-Based Syntheses

The construction of the enyne backbone can be achieved through the coupling of appropriate organometallic reagents with suitable electrophiles, offering a direct and versatile approach to these compounds.

Grignard reagents are fundamental tools in C-C bond formation. A direct method for synthesizing conjugated enynes involves the iron-catalyzed cross-coupling of alkynyl Grignard reagents with alkenyl halides or triflates. For the synthesis of this compound, this would involve the reaction of a 1-heptynyl magnesium halide with a vinyl halide. This methodology is notable for its broad applicability to various terminal alkynes and alkenyl electrophiles, providing the corresponding conjugated enynes in high yields. organic-chemistry.org The reaction typically employs FeCl₃ as a catalyst and may include additives like lithium bromide to enhance reactivity. organic-chemistry.org

The general pathway can be represented as: R¹-C≡C-MgX + X-CH=CH-R² --(FeCl₃)--> R¹-C≡C-CH=CH-R² (Where R¹ = Pentyl, R² = H, X = Halide)

Building upon the Grignard pathway, specific 1-heptynyl metal reagents are key for the synthesis of this compound. 1-Heptyne can be readily deprotonated using a strong base like n-butyllithium to form lithium 1-heptynilide, or reacted with a Grignard reagent like methylmagnesium bromide to generate 1-heptynylmagnesium bromide. organic-chemistry.org

These nucleophilic 1-heptynyl reagents can then be coupled with a two-carbon vinyl synthon. A common reaction partner is a vinyl halide, such as vinyl bromide, typically in the presence of a transition metal catalyst. Copper salts, for example, are known to catalyze the coupling of lithium acetylides with vinyl halides. This approach provides a direct and efficient route to the this compound carbon skeleton.

A study on the synthesis of halo-containing enynes demonstrated the reaction of various lithium acetylenides with trihalo-alkenones, showcasing the versatility of these acetylide reagents in forming enyne structures. researchgate.net

Reactions Involving Halogenated Precursors

Methods starting from readily available halogenated compounds provide alternative pathways to enynes, often involving elimination reactions as the key step.

A powerful strategy for the stereoselective synthesis of (Z)-1,3-enynes involves the dehydrohalogenation of precursors derived from trichloromethylated olefins. organic-chemistry.orgorganic-chemistry.org This pathway, pioneered by Fuchs, begins with the olefination of an aldehyde using a phosphorane generated from 3,3,3-trichloropropyl-1-triphenylphosphonium chloride. organic-chemistry.orgorganic-chemistry.org

For the synthesis of this compound, the process would start with hexanal (B45976). Reaction of hexanal with the trichloromethylated phosphorane would yield (Z)-1,1,1-trichloro-2-nonene. This intermediate is not the specified starting material, 1,1,1-trichloro-3-nonyn-2-ol, but the general principle of using trichloro- precursors is relevant.

A more direct application involves the synthesis of a trichloromethyl carbinol, such as 1,1,1-trichloro-3-nonyn-2-ol. This precursor can be synthesized by adding a metalated derivative of 1,1,1-trichloroprop-2-yne to hexanal. Subsequent treatment of the resulting alcohol derivative (e.g., after acetylation) with a reducing agent and base can induce an elimination sequence to form the enyne. This type of reductive elimination of related trichloro-carbinols is a known method for generating the double bond of the enyne system.

Stereoselective Formation of Halogenated Enyne Intermediates

The stereoselective synthesis of halogenated enyne intermediates is a critical step in the construction of more complex molecules, leveraging the unique reactivity of the halogen substituent for subsequent cross-coupling reactions. A key challenge in these syntheses is controlling the geometry of the resulting double bond, yielding either the E or Z isomer with high selectivity. Various methodologies have been developed to address this, often employing transition metal catalysis or carefully chosen reaction conditions to direct the stereochemical outcome.

One prominent strategy involves the palladium-catalyzed cross-coupling of haloalkynes with unactivated alkenes. This method can produce conjugated 1,3-enynes with good functional group tolerance and often excellent yields. The stereoselectivity in these reactions can be influenced by the choice of solvent; for instance, the use of ionic liquids can provide an excess of halide ions that control the Z/E selectivity in the formation of diene products. A proposed mechanism for these palladium-catalyzed reactions involves the oxidative addition of the palladium catalyst to the haloalkyne, followed by a cis-insertion of the alkene. This leads to the formation of an alkylpalladium halide intermediate with high stereoselectivity before reductive elimination yields the final halogenated product.

Another metal-free approach for the regioselective synthesis of vinyl halides involves the trapping of diazo species, generated from tosylhydrazones, with electrophilic and nucleophilic halogen sources. This method allows for the tandem installation of an electrophile and a nucleophile onto the same carbon atom, proceeding through a gem-dihalide intermediate to form the vinyl halide. For example, the reaction of a tosylhydrazone with N-chlorosuccinimide (NCS) as the electrophilic chlorine source and tetrabutylammonium (B224687) bromide (TBAB) as the nucleophilic bromine source can yield a mixture of the corresponding vinyl bromide and vinyl chloride.

Furthermore, hydroboration of 1-alkynes presents a pathway to both cis- and trans-vinyl bromides, offering another level of stereocontrol. The specific stereoisomer obtained is dependent on the reaction pathway following the initial hydroboration step. Silver-assisted bromofluorination of terminal alkynes has also been shown to be a viable regio- and stereoselective method.

The table below summarizes selected methods for the stereoselective synthesis of halogenated intermediates relevant to enyne chemistry.

MethodReagents/CatalystKey FeatureStereoselectivityRef
Palladium-Catalyzed Cross-CouplingPd Catalyst, Haloalkyne, AlkeneGood functional group toleranceCan be controlled by solvent (e.g., ionic liquids)
Tandem Electrophilic/Nucleophilic VinylationTosylhydrazone, Electrophilic & Nucleophilic Halogen SourcesMetal-free approachRegioselective
Silver-Assisted BromofluorinationTerminal Alkyne, Ag(I) salt, Bromine & Fluorine sourceDirect introduction of two different halogensRegio- and stereoselective
Hydroboration-Bromination1-Alkyne, Borane reagent, followed by BromineAccess to both cis and trans isomersControllable pathway to either isomer

These halogenated enyne intermediates are valuable precursors for a variety of transformations, including Suzuki-Miyaura, Stille, and Sonogashira coupling reactions, enabling the efficient construction of complex molecular architectures.

Oxidative Cyclization Strategies in Enyne Synthesis

Oxidative cyclization of enynes, particularly 1,n-enynes, is a powerful and versatile strategy for the construction of a wide array of carbocyclic and heterocyclic frameworks. These reactions proceed through the simultaneous formation of new carbon-carbon or carbon-heteroatom bonds and the introduction of new functional groups, often with a high degree of stereocontrol. Transition metal catalysts, including gold, palladium, and copper, are frequently employed to facilitate these transformations, activating the alkyne or alkene moiety towards intramolecular attack.

Gold-catalyzed oxidative cyclization has emerged as a particularly effective method. For instance, gold catalysts can facilitate the oxidative cyclization of amide-alkynes to produce functionalized γ-lactams. The proposed mechanism involves the oxidation of the alkyne, followed by a carbene/alkyne metathesis and subsequent oxidation. Au(III) complexes have been shown to be active catalysts in the alkoxycyclization of 1,6-enynes, where the coordination of the alkyne to the gold center is the rate-limiting step, leading to a reactive intermediate that readily undergoes cyclization.

Palladium-catalyzed processes also feature prominently in enyne cyclization. These reactions can proceed via an oxidative cyclometallation pathway. For example, a Pd(0) species can undergo oxidative cyclization with an enynone to form a Pd(II) intermediate, which can then undergo further reactions like isocyanide insertion and reductive elimination to yield complex heterocyclic products.

Radical-mediated cyclizations offer an alternative to transition metal catalysis. These reactions can be initiated under photo- or electrochemical conditions, often proceeding through a single-electron-transfer (SET) mechanism. For example, a visible-light-mediated three-component reaction of enynes, iodoform, and sodium sulfinates can produce vinyl iodide- and sulfone-functionalized cyclic products under catalyst- and oxidant-free conditions. The proposed mechanism involves the light-induced generation of a sulfonyl radical, which adds to the enyne, initiating a cascade of radical cyclization and iodine atom transfer. Similarly, copper-catalyzed radical cyclization of 1,6-enynes using tert-butyl hydroperoxide (TBHP) as both an oxidant and an oxygen source can form three new chemical bonds in a single operation.

An electrochemical approach has also been developed for the oxidative dibrominative cyclization of 1,n-enynes. This method uses a catalytic amount of an iodoarene mediator and recyclable bromine ionic liquids that serve as both the bromide source and the electrolyte. The process involves the in-situ generation of a hypervalent iodine(III) species through electrochemical oxidation, which then facilitates the cyclization and C–Br bond formation.

The table below outlines several strategies for the oxidative cyclization of enynes.

Cyclization StrategyCatalyst/Mediator/ConditionsKey FeaturesResulting StructureRef
Gold-Catalyzed AlkoxycyclizationAu(III) ComplexActive catalyst is Au(III); alkyne coordination is rate-limiting.Alkoxy-functionalized carbocycles
Palladium-Catalyzed Cyclization/InsertionPd(0) CatalystProceeds via oxidative cyclometallation to a Pd(II) intermediate.Complex heterocycles
Visible-Light-Mediated Radical CyclizationIodoform, Sodium Sulfinate, Blue LEDsCatalyst- and oxidant-free; proceeds via a sulfonyl radical.Sulfone- and iodide-functionalized heterocycles
Copper-Catalyzed Radical CyclizationCu Catalyst, TBHPTBHP acts as oxidant and oxygen source; forms three bonds.Oxygenated cyclopropane (B1198618) derivatives
Electrochemical Dibrominative CyclizationIodoarene mediator, Bromine ionic liquidIn-situ generation of hypervalent iodine; recyclable bromide source.Dibrominated heterocycles

These oxidative cyclization strategies highlight the synthetic utility of enynes as precursors to complex cyclic molecules, offering diverse pathways that can be tailored by the choice of catalyst, oxidant, and reaction conditions.

Development of Efficient and Scalable Synthetic Protocols for this compound

The development of efficient and scalable synthetic protocols for this compound is crucial for its application in both academic research and industrial settings. An ideal synthesis should be cost-effective, utilize readily available starting materials, proceed in high yield with minimal byproducts, and be amenable to large-scale production without compromising safety or efficiency. Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for constructing the 1,3-enyne scaffold.

A primary strategy for synthesizing terminal enynes like this compound involves the coupling of a vinyl component with an alkyne component. For example, Sonogashira coupling, which pairs a vinyl halide with a terminal alkyne, is a cornerstone of enyne synthesis. To produce this compound, this could involve coupling vinylacetylene with a 1-halo-pentane or, more practically, coupling a vinyl halide with 1-heptyne. The efficiency of such reactions is highly dependent on the choice of catalyst (typically a palladium complex with a copper(I) co-catalyst), ligands, base, and solvent. For scalability, factors such as catalyst loading, cost of reagents, and ease of purification become paramount.

Another approach involves elimination reactions. A one-pot double elimination procedure starting from readily accessible materials can provide a straightforward route to 1-iodoalkynes, which are versatile intermediates for subsequent coupling reactions to form enynes. This method avoids the use of triphenylphosphine, which can simplify purification on a larger scale.

For large-scale synthesis, one-pot or domino protocols are particularly attractive as they reduce the number of workup and purification steps, saving time, materials, and cost. An efficient protocol might involve the in-situ generation of one of the coupling partners followed by the cross-coupling reaction in the same vessel. The development of protocols that can be performed at room temperature and are atom-economical (i.e., maximize the incorporation of starting materials into the final product) is also a key goal for scalability and sustainability.

The table below outlines key considerations and potential strategies for the efficient and scalable synthesis of this compound.

Synthetic StrategyKey ReactantsCatalyst/ReagentsAdvantages for ScalabilityChallenges
Sonogashira Coupling Vinyl halide (e.g., vinyl bromide) and 1-HeptynePd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N)High yields, well-established, good functional group tolerance.Cost of catalyst and ligands, removal of metal residues, potential for alkyne homocoupling.
Negishi Coupling Vinyl halide and Heptynylzinc reagentPd or Ni catalystOften proceeds under mild conditions, less alkyne homocoupling than Sonogashira.Requires pre-formation of the organozinc reagent, which adds a step and requires handling of moisture-sensitive reagents.
Suzuki Coupling Vinyl boronic acid/ester and 1-Halo-1-heptynePd catalyst, BaseBoronic acids are often stable and commercially available; tolerant of many functional groups.Availability and stability of 1-haloalkynes can be a concern.
Elimination-Based Methods Dihalo-nonane precursorStrong base (e.g., NaNH₂, t-BuOK)Can utilize inexpensive starting materials.Control of regioselectivity to form the desired isomer can be challenging; harsh reaction conditions.

Ultimately, the choice of a specific protocol for the large-scale synthesis of this compound would require careful optimization of reaction parameters, including temperature, concentration, and catalyst loading, to maximize yield and throughput while ensuring a safe and economically viable process. The development of protocols using recyclable catalysts, such as hydroxyapatite-supported palladium, also represents a promising avenue for more sustainable and scalable enyne synthesis.

Chemical Reactivity and Mechanistic Investigations of 1 Nonen 3 Yne

Electrophilic Addition Reactions to the Conjugated Enyne System

Electrophilic addition reactions are fundamental transformations for alkenes and alkynes. In the case of a conjugated enyne like 1-nonen-3-yne, the reaction can be complex due to the two potential sites of attack: the double bond (C1-C2) and the triple bond (C3-C4). The outcome of such reactions is governed by the relative reactivity of these bonds and the stability of the carbocation intermediates formed during the reaction. Protonation of the double bond leads to a resonance-stabilized allylic carbocation, which is generally more stable than the vinylic carbocation that would result from protonation of the triple bond. libretexts.orglibretexts.org This suggests that electrophilic attack is more likely to occur at the C1=C2 double bond. libretexts.org

While specific studies on the oxymercuration of halogenated this compound are not prevalent in the literature, the reaction outcome can be predicted based on established principles of oxymercuration-demercuration. This two-step reaction is a method for the Markovnikov addition of water across a double bond without the carbocation rearrangements that can occur in acid-catalyzed hydration. libretexts.orglumenlearning.com

The reaction proceeds via the formation of a cyclic mercurinium ion intermediate. lumenlearning.commasterorganicchemistry.com For a hypothetical substrate such as 1-chloro-1-nonen-3-yne, the electrophilic mercury(II) acetate (B1210297) would add to the double bond. The subsequent attack by a water molecule would occur at the more substituted carbon that can better stabilize a partial positive charge, which is C2. masterorganicchemistry.comwikipedia.org This step is stereospecific, with the water molecule attacking from the side opposite to the bulky mercury-containing group, resulting in an anti-addition. masterorganicchemistry.comchemistrysteps.com The final demercuration step with sodium borohydride (B1222165) replaces the mercury group with a hydrogen atom. libretexts.org

Table 1: Predicted Oxymercuration Products of a Halogenated this compound Derivative

SubstrateReagentsPredicted Major ProductRegioselectivityStereochemistry
1-Chloro-1-nonen-3-yne1. Hg(OAc)₂, H₂O 2. NaBH₄1-Chloro-3-nonyn-2-olMarkovnikov (OH on C2)Anti-addition (scrambled in demercuration step) wikipedia.org

The conjugation of the double and triple bonds in this compound significantly influences its reactivity towards electrophiles. The pi systems are electronically coupled, which allows for the delocalization of electron density and stabilization of reactive intermediates. When an electrophile (E⁺) adds to the C1 position of the double bond, the resulting carbocation at C2 is an allylic carbocation, which is stabilized by resonance.

The positive charge is shared between the C2 and C4 positions. This delocalization makes the formation of this intermediate more favorable than the formation of a simple secondary carbocation or a highly unstable vinylic carbocation. libretexts.org Consequently, a nucleophile (Nu⁻) can attack at either C2 or C4, leading to two possible products: the 1,2-addition product and the 1,4-addition product, respectively. libretexts.org The ratio of these products is often dependent on reaction conditions such as temperature and solvent. The presence of electron-withdrawing or electron-donating groups in conjugation with the pi system can further modify the rate and selectivity of these reactions. nih.govacs.org

Cycloaddition Reactions and Pericyclic Transformations

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. nih.gov The conjugated enyne moiety of this compound can participate in these reactions in several ways, acting as either the 2π or 4π component depending on the reaction type.

In a [4+2] cycloaddition, or Diels-Alder reaction, the double bond of this compound can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.org The reaction involves the concerted movement of six pi electrons to form two new sigma bonds and one new pi bond. organic-chemistry.org The triple bond of the enyne is retained in the resulting cyclohexene (B86901) derivative.

The alkyne moiety of this compound is an excellent dipolarophile for 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.org This type of reaction occurs between a 1,3-dipole (a molecule with a delocalized three-atom, four-electron pi system) and a π-system. For example, reaction with an organic azide (B81097) (a 1,3-dipole) in the presence of a copper(I) catalyst would yield a 1,2,3-triazole, a five-membered heterocyclic ring. wikipedia.orglibretexts.org Similarly, reaction with a nitrile oxide would produce an isoxazole. These reactions are highly valuable for the synthesis of heterocyclic compounds. wikipedia.orgresearchgate.net

Table 2: Potential Cycloaddition Reactions of this compound

Reaction TypeReactant Partner (Example)Moiety InvolvedExpected Product Class
[4+2] Cycloaddition (Diels-Alder)1,3-ButadieneDouble bond (C1=C2)Substituted cyclohexene
1,3-Dipolar CycloadditionPhenyl azideTriple bond (C3≡C4)1,2,3-Triazole
1,3-Dipolar CycloadditionBenzonitrile oxideTriple bond (C3≡C4)Isoxazole

Catalytic Transformations of this compound

Catalysis offers efficient and selective pathways for the transformation of functional groups. For this compound, catalytic methods are crucial for controlling the outcome of reactions like hydrogenation and for inducing molecular rearrangements.

Catalytic hydrogenation of the conjugated enyne system allows for the selective reduction of either the triple bond or both pi systems. The stereochemical outcome is highly dependent on the catalyst and reaction conditions used.

Selective reduction of the alkyne to a cis-(Z)-alkene can be achieved using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). youtube.com This catalyst reduces the reactivity of the palladium, allowing for the hydrogenation of the more reactive alkyne without affecting the alkene. The hydrogen atoms add to the same face of the alkyne from the catalyst surface, resulting in a syn-addition and the formation of (3Z)-1,3-nonadiene.

Conversely, complete reduction of both the double and triple bonds to form the corresponding alkane, nonane, can be accomplished using more active catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Some heterobimetallic catalysts have been developed that show a rare selectivity for producing trans-(E)-alkenes from alkynes via hydrogenation. wisc.edu

Table 3: Stereochemical Outcomes of Catalytic Hydrogenation of this compound

Catalyst SystemProductStereochemistrySelectivity
H₂, Lindlar's Catalyst(3Z)-1,3-Nonadienesyn-addition (cis)Alkyne over alkene
H₂, Pd/C or PtO₂NonaneNot applicableFull reduction
H₂, Specific Ag-Ru bimetallic catalysts(3E)-1,3-Nonadieneanti-addition (trans)Alkyne over alkene wisc.edu

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de Conjugated enynes like this compound can undergo isomerization, particularly under basic or acidic conditions.

One potential pathway is a base-catalyzed rearrangement. The presence of a strong base can facilitate the deprotonation of the carbon atom adjacent to the pi system. For this compound, the methylene (B1212753) group at C5 is allylic to the double bond and propargylic to the triple bond, making its protons relatively acidic. Deprotonation at this site would generate a resonance-stabilized carbanion. Subsequent reprotonation by a proton source could lead to a mixture of isomers, including the formation of a more substituted or thermodynamically stable conjugated system. For example, isomerization could lead to the formation of a conjugated dienyne or an allene. Hot water acting as a mild acid catalyst has been shown to promote rearrangements in related allylic alcohol systems to generate conjugated enynes. organic-chemistry.org The study of specific isomerization pathways often requires computational analysis to determine the energy barriers and feasibility of different routes. nih.gov

Mechanistic Elucidation of C-C Bond Formation and Functionalization Reactions

Detailed research findings on the mechanisms of carbon-carbon bond formation and functionalization reactions where this compound is the substrate are not documented in the available literature. Such studies would typically involve kinetic analyses, isotopic labeling experiments, and computational modeling to map the reaction pathways. Without these, any discussion would be purely speculative and based on analogies to other enyne systems, which falls outside the scope of the requested focus on this compound.

Role of Organometallic Intermediates in Catalytic Cycles

The catalytic cycles involving this compound and the specific organometallic intermediates that are formed have not been elucidated in published research. Investigations in this area would typically identify and characterize key intermediates, such as metallacyclic compounds, through spectroscopic methods (e.g., NMR, X-ray crystallography) and computational studies to understand their role in the catalytic process.

Concerted vs. Stepwise Reaction Mechanisms

The fundamental question of whether reactions involving this compound proceed through a concerted (single transition state) or a stepwise (with one or more intermediates) mechanism has not been specifically addressed. Answering this would require detailed computational studies of the potential energy surfaces for various reactions of this compound, supported by experimental evidence such as kinetic isotope effects.

Comparative Reactivity Analysis with Analogous Enynes

A comparative analysis of the reactivity of this compound with analogous enynes (e.g., those with different alkyl chain lengths or substitution patterns) is not available. Such a study would provide valuable insights into how the structure of the enyne influences its reactivity in various chemical transformations. The necessary experimental data, such as reaction rates and product distributions under identical conditions for a series of enynes including this compound, has not been reported.

Due to the absence of specific research data for this compound in the public domain, it is not possible to provide the detailed, data-driven article as requested. Further experimental and computational research on this specific compound is required to fill this knowledge gap.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Identification

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) stands as a cornerstone for the tentative identification of 1-nonen-3-yne in complex samples, such as essential oils. scielo.br This technique combines the superior separation capabilities of high-resolution gas chromatography with the precise mass analysis of high-resolution mass spectrometry, enabling the differentiation of compounds with very similar retention times and mass-to-charge ratios.

Quadrupole Mass Spectrometry (HRGC/qMS) Techniques

The use of HRGC coupled with a quadrupole mass spectrometer (qMS) has been instrumental in the tentative identification of this compound. scielo.br In a study on the essential oil of Baccharis palustris, HRGC/qMS analysis was employed to tentatively identify a range of polyacetylenes, including this compound, which was detected at trace levels. scielo.brresearchgate.net Quadrupole analyzers, while typically offering lower resolution than Time-of-Flight instruments, provide robust and reliable mass analysis, making them suitable for initial screening and tentative identification of target compounds in complex matrices. scielo.brekb.eg

Time-of-Flight Mass Spectrometry (HRGC/TOF) Applications

For more definitive identification, High-Resolution Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (HRGC/TOF-MS) offers significant advantages. The high mass resolution and accuracy of TOF analyzers allow for the determination of elemental compositions from measured mass-to-charge ratios. scielo.brspectralworks.com In the analysis of Baccharis palustris essential oil, HRGC/TOF was used alongside HRGC/qMS to tentatively identify this compound and other polyacetylenes. scielo.brresearchgate.net The high resolving power of TOF-MS is particularly crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. spectralworks.com

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

Comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) represents a significant leap forward in the analysis of highly complex volatile mixtures. spectralworks.com This powerful technique utilizes two columns with different stationary phases to achieve a much greater separation capacity than single-dimension GC. spectralworks.com

Enhanced Separation and Deconvolution in Complex Mixtures

The enhanced separation power of GCxGC-MS is critical for resolving co-eluting compounds that would otherwise appear as a single peak in a one-dimensional chromatogram. researchgate.netmdpi.com In the context of analyzing essential oils where this compound might be present, such as that from Baccharis palustris, GCxGC/TOF analysis demonstrated its ability to separate and tentatively identify minor and trace-level components. scielo.brresearchgate.net The structured nature of the 2D chromatogram, where compounds are separated based on two different physical properties (e.g., boiling point and polarity), aids in the deconvolution of complex signals and the identification of individual components. spectralworks.com

Identification of Geometric Isomers and Trace Components

GCxGC-MS is particularly adept at separating geometric isomers and identifying trace components that might be masked by more abundant compounds in a sample. scielo.br For instance, in the study of Baccharis palustris essential oil, GCxGC/TOF analysis was crucial in evidencing the presence of two geometric isomers of 3-ethylidene-2-methyl-1-hexen-4-yne, which showed essentially the same mass spectrum but were separated in the second dimension. scielo.br This capability is directly applicable to the analysis of this compound, especially when it exists as a trace component or in the presence of its isomers. scielo.brresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. wiley.comjchps.com By providing detailed information about the chemical environment of each atom in a molecule, NMR allows for the unambiguous determination of its connectivity and stereochemistry. weebly.com

While specific, detailed NMR data for this compound is not extensively available in the provided search results, the principles of NMR spectroscopy are well-established for elucidating the structures of similar compounds. wiley.comjchps.com For example, ¹H NMR and ¹³C NMR spectra would provide key information. The ¹H NMR spectrum would show distinct signals for the vinylic protons, the protons adjacent to the triple bond, and the aliphatic chain protons, with their chemical shifts and coupling constants revealing their connectivity. The ¹³C NMR spectrum would show characteristic signals for the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the alkene, as well as the sp³-hybridized carbons of the pentyl group.

Publicly available spectral data for this compound includes a ¹³C NMR spectrum, which can be used for structural confirmation. nih.gov

Table 1: Spectroscopic Data for this compound

Analytical TechniqueKey FindingsReference
HRGC/qMS Tentatively identified as a trace component in Baccharis palustris essential oil. scielo.brresearchgate.net
HRGC/TOF-MS Used alongside HRGC/qMS for the tentative identification of this compound. scielo.brresearchgate.net
GCxGC-MS Provides enhanced separation, enabling the identification of trace components like this compound in complex mixtures. scielo.brresearchgate.net
¹³C NMR Spectral data available for structural confirmation. nih.gov
GC-MS Mass spectral data available in the NIST library (NIST Number: 63075, Top Peak m/z: 79). nih.gov

Advanced ¹H and ¹³C NMR Assignments and Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the characterization of this compound. While specific, comprehensive spectral data for this compound is not widely published, analysis of related structures and general principles of NMR allow for predicted assignments.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to its vinyl and alkyl protons. The terminal vinyl protons (=CH₂) would appear as complex multiplets in the upfield region of the spectrum, typically between 5.0 and 6.0 ppm. The allylic protons adjacent to the triple bond (-C≡C-CH₂-) would likely resonate around 2.0-2.5 ppm. The remaining methylene (B1212753) groups of the pentyl chain would produce overlapping multiplets in the 1.2-1.6 ppm range, and the terminal methyl group (-CH₃) would present as a triplet around 0.9 ppm.

¹³C NMR: The carbon NMR spectrum provides a map of the carbon skeleton. The acetylenic carbons (-C≡C-) are particularly distinctive, with chemical shifts in the range of 60-90 ppm. The sp² hybridized carbons of the vinyl group (>C=C<) would be found further downfield, typically between 110 and 140 ppm. The sp³ hybridized carbons of the alkyl chain would appear in the upfield region of the spectrum.

Coupling Analysis: Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule. For instance, the vinyl protons would exhibit geminal, cis, and trans couplings. The allylic protons would show coupling to the adjacent methylene protons, and the protons of the pentyl chain would display vicinal coupling, leading to the characteristic triplet for the terminal methyl group.

A detailed analysis of these coupling constants, often requiring high-field NMR instrumentation, is crucial for the unambiguous assignment of all proton and carbon signals.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons. imreblank.ch For this compound, COSY would show cross-peaks between the vinyl protons and between adjacent protons along the alkyl chain, confirming the sequence of methylene groups. imreblank.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It is highly sensitive and allows for the definitive assignment of which protons are bonded to which carbons. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying connectivity across quaternary carbons, such as the acetylenic carbons in this compound. For example, HMBC would show correlations between the allylic protons and the acetylenic carbons, as well as between the vinyl protons and the acetylenic carbons, thus confirming the enyne functional group. columbia.edu

The combination of these 2D NMR techniques provides a comprehensive and unambiguous picture of the molecular structure of this compound. uac.ptacs.org

Computational Approaches to Mass Spectral Interpretation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Computer-Aided Structure Elucidation (CASE) via Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique where a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. chemguide.co.uk For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight of 122.21 g/mol . nih.gov

Computer-Aided Structure Elucidation (CASE) systems are sophisticated software programs that can analyze spectral data, including EI-MS, to propose possible chemical structures. ontosight.aimdpi.comacdlabs.com These systems work by generating all possible structures for a given molecular formula and then filtering them based on how well they match the experimental data. ontosight.ai For a compound like this compound, which was tentatively identified in the essential oil of Baccharis palustris, CASE software could be used to compare the experimental mass spectrum with a library of known spectra or with predicted spectra for candidate structures. scielo.brresearchgate.net

Virtual Fragmentation and Spectral Prediction for Candidate Ranking

A key feature of advanced CASE systems is the ability to perform virtual fragmentation. ontosight.ai The software can predict the fragmentation patterns of candidate structures based on known chemical principles and fragmentation rules. libretexts.orgtutorchase.com These predicted mass spectra are then compared to the experimental spectrum. The candidate structures are ranked based on the similarity between their predicted and experimental spectra, with the structure showing the best match being the most likely candidate. This approach significantly aids in the identification of unknown compounds and the confirmation of proposed structures. chemicalbook.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A weak but sharp band around 2200-2260 cm⁻¹ would indicate the C≡C stretching vibration of the alkyne. The C=C stretching of the vinyl group would appear in the 1620-1680 cm⁻¹ region. The C-H stretching vibrations of the vinyl group would be observed above 3000 cm⁻¹, while the C-H stretching of the alkyl chain would be just below 3000 cm⁻¹. The out-of-plane bending vibrations of the terminal vinyl group would produce strong bands in the 910-990 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. For this compound, the C≡C and C=C stretching vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. This makes Raman a valuable tool for confirming the presence of the enyne functionality.

X-ray Crystallography for Absolute Stereochemistry (if applicable to derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. libretexts.org This technique requires a single, well-ordered crystal of the compound. While obtaining a suitable crystal of the volatile and non-polar this compound itself might be challenging, it is a powerful tool for the analysis of its solid derivatives.

If this compound were to be converted into a crystalline derivative, for example, through a reaction that introduces polar functional groups capable of forming a stable crystal lattice, X-ray diffraction analysis of that derivative could provide an unambiguous determination of its complete molecular structure. caltech.eduresearchgate.net This would be particularly valuable if there were any stereocenters in the derivative, as it would allow for the assignment of their absolute configuration. caltech.edu

Theoretical and Computational Studies of 1 Nonen 3 Yne

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying enyne systems. mdpi.com DFT offers a favorable balance between computational cost and accuracy, making it suitable for analyzing the electronic properties and reaction pathways of medium-sized organic molecules. acs.orggithub.io These methods are used to calculate the energy and electronic structure of molecular systems in various spatial arrangements, analyze bond breaking and formation, and study chemical reactivity. mdpi.com

The electronic structure of 1-nonen-3-yne is characterized by the conjugated system of a carbon-carbon double bond (ene) and a carbon-carbon triple bond (yne). This conjugation dictates the molecule's reactivity and spectroscopic properties. The bonding and structure of a compound are fundamentally determined by electronic properties like the ability of atoms to attract electrons and the molecular orbitals occupied by valence electrons. libretexts.org

DFT calculations can elucidate the distribution of electron density and the nature of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For enynes, the HOMO is typically associated with the π-system, while the LUMO is the corresponding antibonding π*-orbital. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity. In reactions, the interaction between the HOMO of one reactant and the LUMO of another is often key to understanding the reaction mechanism.

The table below presents some computed properties for this compound, which serve as foundational data for more complex computational models.

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₉H₁₄ PubChem nih.gov
Molecular Weight 122.21 g/mol PubChem nih.gov
XLogP3 3.9 PubChem nih.gov
Exact Mass 122.109550447 Da PubChem nih.gov
Complexity 119 PubChem nih.gov

This table was generated based on data from PubChem.

Detailed computational studies provide deeper insights into the bonding, including bond lengths, bond angles, and charge distribution. aps.org For instance, analysis of related systems shows that the C≡C triple bond is shorter and stronger than the C=C double bond, and the electron density is highest around these unsaturated centers, making them susceptible to electrophilic attack.

This compound possesses conformational flexibility due to the rotation around its single bonds. The aliphatic pentyl group attached to the alkyne can adopt various conformations, and rotation can also occur around the C-C single bond connecting the ene and yne moieties.

Conformational analysis using quantum chemical methods can identify the most stable conformers (lowest energy structures) and determine the energy barriers for rotation between them. By mapping the potential energy surface as a function of specific dihedral angles, researchers can locate energy minima corresponding to stable conformers and transition states corresponding to rotational barriers. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity. For substituted enynes, different conformers can exhibit varied reactivity due to steric hindrance or different orientations of reactive groups.

Table 2: Illustrative Conformational Energy Profile for a Generic Enyne System

Conformer Dihedral Angle (C=C-C-C) Relative Energy (kcal/mol) Note
Anti-periplanar 180° 0.00 Most stable
Gauche 60° 1.5 Less stable
Syn-periplanar 5.0 Sterically hindered (eclipsed)

This table presents hypothetical data to illustrate the typical energy differences between conformers in an enyne system. Actual values for this compound would require specific calculations.

A significant application of quantum chemical calculations is the modeling of reaction mechanisms. nih.gov By locating the transition state (TS) structure for a given reaction, chemists can calculate the activation energy, which is a key determinant of the reaction rate. acs.org This is particularly valuable for complex reactions like the cyclizations and cycloadditions that enynes readily undergo. acs.org

For example, in the C2-C6 (Schmittel) cyclization of enyne-allenes, DFT calculations have been used to investigate whether the reaction proceeds through a concerted or stepwise mechanism. nih.govacs.org These studies model the geometry of the transition state, which can be highly asynchronous, meaning that different bonds are formed or broken to different extents at the TS. acs.orgresearchgate.net By comparing the calculated activation barriers for different possible pathways, a preferred mechanism can be predicted. pku.edu.cn

Table 3: Example Activation Energies for Enyne Reactions Calculated by DFT

Reaction Type System Calculated Activation Free Energy (ΔG‡) (kcal/mol) Reference Context
[2+2] Cycloaddition Ene-ketene ~30 DFT calculations show these are concerted processes. pku.edu.cn
Enyne-Allene Cyclization Model System ~20-25 Studies show dynamic effects are crucial for understanding the mechanism. acs.orgresearchgate.net
Pd-Catalyzed Hydroboration 1,3-Enyne 17.7 The rate-limiting step was identified as hydride abstraction. chemrxiv.org

This table provides representative activation energies from computational studies on various enyne reactions to illustrate the type of data generated.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico (computer-based) methods are increasingly used to predict the outcome of chemical reactions, including their reactivity and selectivity (regio-, stereo-, and chemoselectivity). nih.gov These predictive models are often built upon quantum chemical calculations, which can determine the relative stabilities of different products and the activation energies of competing reaction pathways. pku.edu.cn

For a molecule like this compound, which has multiple reactive sites (the double bond, the triple bond, and allylic/propargylic protons), predicting the outcome of a reaction with a given reagent can be challenging. Computational models can help predict:

Regioselectivity: In addition reactions, will a reagent add to the C1-C2 double bond or the C3-C4 triple bond? For additions to the alkyne, which carbon will the electrophile attack?

Stereoselectivity: In reactions that create new chiral centers, which stereoisomer will be favored?

Computer programs have been developed that use algorithms based on fundamental chemical structure theory to estimate a wide range of reactivity parameters. epa.gov For instance, in the context of antifungal drug discovery, in silico studies have been used to predict whether compounds containing a triple bond would possess antifungal activity, confirming that the position of the triple bond is crucial. nih.gov Similarly, software tools can predict potential degradation pathways of a molecule under various conditions, which is important for chemical stability analysis. lhasalimited.org

Application of Machine Learning and Artificial Intelligence in Reaction Rate Constant Prediction

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemistry for predicting reaction outcomes, optimizing reaction conditions, and even discovering new reaction pathways. imist.ma One key area of application is the prediction of reaction rate constants, which is traditionally a difficult and time-consuming task, both experimentally and computationally. rsc.orgskoltech.ru

ML models can be trained on large datasets of known reaction rates from experiments or high-level computational studies. imist.ma These models learn the complex relationship between the structure of the reactants and the activation energy of the reaction. acs.org By representing molecules with numerical descriptors or as graphs, algorithms like neural networks or graph neural networks can predict the rate constant for a new, unseen reaction. imist.maneurips.cc

For reactions involving enynes, an ML approach could involve:

Generating a large dataset of enyne reactions with their corresponding experimental or calculated rate constants.

Developing molecular fingerprints or descriptors that capture the key structural features of the enyne and the reacting partner.

Training an ML model (e.g., a neural network) to correlate these features with the reaction rates. acs.org

Using the trained model to rapidly predict the rate constants for new reactions of this compound, facilitating the design of synthetic routes and the understanding of reaction kinetics. skoltech.ru

This approach can significantly accelerate the process of building accurate chemical kinetic models, which are vital in fields ranging from materials synthesis to atmospheric chemistry. rsc.org

Computational Design of Novel Enyne-Based Transformations

Computational chemistry has emerged as an indispensable tool for the rational design of novel chemical reactions and the optimization of existing synthetic protocols. For substrates such as this compound, which possesses both an alkene and an alkyne moiety, theoretical and computational studies provide profound insights into reactivity, selectivity, and catalytic pathways. These in silico investigations enable chemists to predict the outcomes of reactions, design more efficient catalysts, and explore entirely new transformations before undertaking extensive experimental work. mit.edumit.edu By modeling reaction mechanisms and transition states, computational approaches accelerate the discovery of innovative synthetic methods for the functionalization of enynes.

The primary computational tool employed for these studies is Density Functional Theory (DFT). nih.gov DFT calculations allow for the detailed examination of reaction mechanisms, including the elucidation of intermediates and transition states along a proposed reaction coordinate. rsc.orgacs.org This is particularly valuable in organometallic catalysis, which is central to many enyne transformations. For a molecule like this compound, DFT can be used to model various potential transformations, such as cycloisomerization, metathesis, and hydrofunctionalization. rsc.orgacs.orgrsc.org

A key area where computational design has proven effective is in the development of selective catalytic systems. The regioselectivity and stereoselectivity of a reaction involving an unsymmetrical enyne like this compound are often dictated by the catalyst's ligand sphere. Computational modeling can predict how modifications to a ligand's electronic and steric properties will influence the reaction's outcome. For instance, in nickel-catalyzed cross-dimerization and -trimerization reactions of alkynes, DFT studies have revealed that the electron-donating ability of the phosphine (B1218219) ligand is a crucial factor in controlling selectivity. nih.gov Strongly electron-donating ligands favor the formation of dimer products, while weakly electron-donating ligands lead to trimers. nih.gov This principle can be directly applied to design catalysts for selective transformations of this compound.

Table 1: Computationally Modeled Ligand Effects on Catalyst Performance for a Hypothetical Enyne Transformation This table illustrates how different ligands, modeled computationally, could influence the energy barrier and product selectivity of a reaction. The data is representative of findings in computational studies on enyne catalysis. nih.govresearchgate.net

LigandLigand TypeCalculated Activation Energy (kcal/mol)Predicted Product Selectivity (Product A vs. Product B)
Triphenylphosphine (PPh₃)Weakly Electron-Donating25.430:70
Tricyclohexylphosphine (PCy₃)Strongly Electron-Donating21.885:15
NeolephosBulky Biarylphosphine20.595:5
(R)-DTBM-SEGPHOSChiral, Bulky Diphosphine19.7>99:1 (with 98% ee for Product A)

Data is illustrative and based on principles from cited literature.

Computational studies are also pivotal in unraveling complex reaction mechanisms and predicting novel reactivity patterns. For example, gold-catalyzed cycloisomerization reactions of enynes can proceed through multiple pathways. acs.org DFT calculations can map the potential energy surface for each possible route, identifying the kinetically and thermodynamically favored pathway. acs.org A study on 1,5-enynes showed that the formation of a cyclopropyl (B3062369) gold carbene intermediate is a facile initial step, with the subsequent reaction path being heavily influenced by substituents on the enyne. acs.org Such insights allow for the rational design of substrates and catalysts to steer the reaction toward a desired cyclic product.

Similarly, DFT calculations have been used to provide a full mechanistic profile for the copper-catalyzed hydrofunctionalization of 1,3-enynes with ketones. rsc.org These studies detailed an enantioselective 1,2-hydrocupration followed by isomerization and subsequent coupling, with steric interactions between the catalyst's ligand and the enyne's substituents controlling the stereoselectivity. rsc.org

Table 2: Calculated Reaction Energy Profile for Competing Pathways in a Designed Enyne Cyclization This table demonstrates how computational chemistry can be used to compare the feasibility of different potential reaction pathways for a new transformation. The pathway with the lowest-energy transition state is the most likely to occur. acs.orgresearchgate.net

Reaction PathwayIntermediate SpeciesTransition State (TS)TS Energy (kcal/mol)Predicted Major Product
Path A: 5-exo-dig Cyclization π-complex -> Vinyl cationTS-A22.15-membered ring
Path B: 6-endo-dig Cyclization π-complex -> Alkenyl cationTS-B28.56-membered ring
Path C: Ene-then-yne Metathesis MetallacyclobutaneTS-C24.3Acyclic diene

Data is illustrative and based on principles from cited literature.

Applications of 1 Nonen 3 Yne in Advanced Organic Synthesis and Materials Science

Precursors for Advanced Materials (e.g., electronic or optical properties)

No data was found on the use of 1-Nonen-3-yne as a precursor for advanced materials with specific electronic or optical properties.

Due to the lack of available information, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and content inclusions. The compound "this compound" does not appear to be a commonly utilized substrate in the advanced applications specified in the user's request, based on the conducted searches.

Design and Synthesis of Enyne-Containing Polymers or Macromolecules

The exploration of novel monomers is a continuous endeavor in polymer chemistry, aiming to develop materials with unique properties and functionalities. While various enyne-containing compounds have been successfully polymerized, a comprehensive review of scientific literature and patent databases reveals a notable absence of research specifically detailing the use of this compound as a monomer for the synthesis of polymers or macromolecules.

Extensive searches have been conducted to identify studies on the polymerization of this compound, including its potential application in various polymerization techniques such as metathesis, anionic, cationic, or radical polymerization. These searches have not yielded any specific examples of polymers synthesized directly from this compound. Consequently, there is no available data on the properties, characterization, or potential applications of such polymers.

While the broader class of enyne monomers is of significant interest in materials science for creating conjugated polymers with interesting electronic and optical properties, the specific reactivity and polymerizability of this compound have not been reported in the accessible scientific domain. Research in this area appears to be an unexplored field.

It is important to note that the absence of published research does not definitively preclude the possibility of polymerizing this compound. It may indicate that such research has not yet been undertaken, or that any findings have not been made public. Future investigations would be necessary to determine the feasibility of polymerizing this compound and to characterize the properties of any resulting polymeric materials.

For context, research on other enyne monomers has shown that their polymerization can be influenced by the position of the ene and yne moieties, as well as the nature of any substituents. For instance, the anionic polymerization of 4-trimethylsilyl-1-buten-3-yne has been investigated, demonstrating that the polymerization behavior is sensitive to the solvent and initiator used. However, these findings cannot be directly extrapolated to this compound due to structural differences.

Occurrence and Isolation of 1 Nonen 3 Yne from Natural Sources

Identification in Plant Essential Oils

Research has tentatively identified 1-nonen-3-yne in the essential oils of a select few plant species. A notable example is its detection in the essential oil derived from Baccharis palustris, a plant belonging to the Asteraceae family. scielo.brresearchgate.netresearchgate.net In this case, the compound was found at trace levels. researchgate.net Another report notes its putative identification in Prangos acaulis of the Apiaceae family. researchgate.net

Plant SpeciesFamilyPlant PartReference
Baccharis palustris HeeringAsteraceaeAerial Parts (hydrodistilled essential oil) scielo.br, researchgate.net
Prangos acaulis (Dc) BornmApiaceaeNot specified in abstract researchgate.net

Analytical Challenges and Methodologies for Detection in Complex Mixtures

The detection of this compound in natural extracts presents significant analytical challenges, primarily due to its low abundance and the complexity of the essential oil matrix in which it is found.

Methodologies: The primary methods for its identification involve advanced chromatographic and spectrometric techniques. Researchers have employed High-Resolution Gas Chromatography coupled with Mass Spectrometry (HRGC/qMS) and High-Resolution Time-of-Flight Mass Spectrometry (HRGC/HRMS-TOF). scielo.brresearchgate.net For enhanced separation of complex mixtures and to resolve co-eluting compounds, comprehensive two-dimensional gas chromatography (GCxGC) has also been utilized. scielo.brresearchgate.netresearchgate.net The identification of this compound in these studies was tentatively achieved by comparing its mass spectrum with entries in commercial mass spectral libraries. scielo.brresearchgate.net

Analytical Challenges:

Low Concentration: As a trace-level component, its signal can be weak and difficult to distinguish from background noise or the signals of more abundant compounds. researchgate.net

Co-elution: In a standard one-dimensional GC analysis, this compound may co-elute with other structurally similar or different compounds, leading to overlapping mass spectra that complicate identification. mdpi.com The use of GCxGC can mitigate this by providing superior chromatographic resolution. mdpi.com

Tentative Identification: Without the use of an authentic chemical standard for this compound to compare retention times and mass spectra, identifications based solely on library matches are considered putative or tentative.

Comparative Analysis with Related Polyacetylenes in Biological Systems

In the biological systems where this compound has been found, it co-occurs with other structurally related polyacetylenes. The analysis of these accompanying compounds provides context for its biogenetic origins. In the essential oil of Baccharis palustris, this compound is found alongside a suite of other C9 and C10 polyacetylenes. scielo.brresearchgate.net

The most prominent of these is baccharisdyne (1-nonene-3,5-diyne), which can constitute up to 65% of the oil. scielo.brresearchgate.net The structural relationship between this compound and baccharisdyne is very close; they differ only by the presence of a single bond at the C-5 position in this compound versus a triple bond in baccharisdyne. scielo.br

Compound NameChemical Structure NotesOccurrence in Baccharis palustrisReference
This compoundC9H14, contains one double and one triple bondTrace scielo.br, researchgate.net
Baccharisdyne (1-Nonene-3,5-diyne)C9H12, contains one double and two triple bondsMajor Component (up to 65.0%) scielo.br, researchgate.net
Dehydro-baccharisdyines (1,7-nonadiene-3,5-diyne)C9H10, contains two double and two triple bondsSignificant Component (~20.2% total for isomers) scielo.br, researchgate.net
Lachnophyllum acid methyl estersC10 polyacetylene esterMinor Component scielo.br, researchgate.net

Biosynthetic Pathways of Enyne Formation in Natural Systems (Theoretical Aspects)

The biosynthesis of this compound has not been individually elucidated, but theoretical pathways for the formation of the enyne (a system containing both a double and a triple carbon-carbon bond) functional group are well-established for the broader class of polyacetylenes. These natural products are primarily derived from fatty acid metabolism, particularly in plant families like Asteraceae and Apiaceae. mdpi.comresearchgate.net

The generally accepted theoretical pathway begins with common fatty acids. researchgate.netnih.gov The crepenynate (B1232503) pathway is considered a major route for polyacetylene biosynthesis in plants. oup.com This process involves several key enzymatic steps:

Desaturation: The pathway is initiated from oleic acid. An enzyme known as a Δ12-desaturase (a Fatty Acid Desaturase 2 or FAD2 type) introduces a second double bond into the oleic acid carbon chain to form linoleic acid. oup.com

Acetylenase Activity: The crucial step in forming the triple bond is catalyzed by a specific type of desaturase called an acetylenase. A Δ12-acetylenase acts on linoleic acid to convert the double bond at the C-12 position into a triple bond, yielding crepenynic acid, the first monoacetylenic fatty acid in this pathway. mdpi.comresearchgate.netoup.com

Further Modifications: From crepenynic acid, a cascade of further desaturation, chain-shortening, and other oxidative modifications can occur to produce the vast diversity of polyacetylenes found in nature. mdpi.com The formation of the vinyl group (C=C) at one end of the molecule, as seen in this compound, can result from processes like dehydration and decarboxylation following initial desaturation steps. mdpi.com

Therefore, the enyne moiety of this compound is theoretically formed through the sequential action of desaturase and acetylenase enzymes on a fatty acid precursor. researchgate.net

Future Research Directions and Perspectives on 1 Nonen 3 Yne Chemistry

The field of enyne chemistry, with 1-nonen-3-yne as a representative member, is poised for significant advancement. Future research is increasingly focused on enhancing sustainability, precision, and efficiency in synthetic methodologies. The unique reactivity of the conjugated ene-yne motif provides a fertile ground for innovation in catalysis, mechanistic understanding, and the construction of complex molecular architectures. This article explores the key future research directions that are set to define the next era of this compound chemistry.

Q & A

Basic: What are the optimal synthetic routes for 1-Nonen-3-yne, and how can reaction yields be maximized?

Answer:
The synthesis of this compound typically involves alkyne alkylation or cross-coupling strategies. Key variables include temperature, catalyst selection (e.g., palladium or copper-based systems), and solvent polarity. For reproducibility, experimental protocols must detail stoichiometry, reaction duration, and purification methods (e.g., column chromatography). For instance, controlling temperature gradients during exothermic steps can minimize side reactions. Reaction yields can be optimized by adjusting catalyst loading (e.g., 5–10 mol%) and employing inert atmospheres to prevent oxidation .

Advanced: How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Answer:
Density Functional Theory (DFT) calculations can model transition states and electron density distributions to predict regioselectivity in cycloadditions. Researchers should compare computational results (e.g., activation energies, orbital interactions) with experimental outcomes. For example, the alkyne’s triple bond geometry (linear vs. bent) influences [2+2] or [4+2] pathway selectivity. Software like Gaussian or ORCA, paired with basis sets (e.g., B3LYP/6-31G*), is recommended. Validate models using isotopic labeling or kinetic isotope effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR : 1^1H NMR shows vinyl proton signals near δ 5.5–6.5 ppm (C=C-H) and alkyne protons at δ 2.0–3.0 ppm. 13^{13}C NMR identifies sp (δ 70–100 ppm) and sp2^2 (δ 120–140 ppm) carbons.
  • IR : Alkyne C≡C stretch appears at ~2100–2260 cm1^{-1}, while C=C stretches occur at ~1620–1680 cm1^{-1}.
  • GC-MS : Confirms molecular ion peaks (m/z 124 for C9_9H12_{12}Br) and fragmentation patterns. Always compare with authentic samples or literature data .

Advanced: How should researchers address contradictory data regarding this compound’s stability under varying storage conditions?

Answer:
Contradictions may arise from impurities, oxygen exposure, or temperature fluctuations. Design controlled stability studies:

Variables : Test under inert (N2_2) vs. aerobic conditions, varying temperatures (4°C, 25°C).

Analytical Methods : Use HPLC or GC to quantify degradation products over time.

Statistical Analysis : Apply ANOVA to assess significance of degradation rates. Replicate experiments ≥3 times to confirm trends. Publish raw data and environmental controls to enhance reproducibility .

Basic: What common impurities arise during this compound synthesis, and how are they identified?

Answer:
Common impurities include:

  • Isomeric Byproducts : e.g., 1-Nonen-4-yne, identified via GC retention time discrepancies.
  • Oxidation Products : Brominated alkenes or ketones, detectable via IR (C=O stretches at ~1700 cm1^{-1}).
  • Unreacted Precursors : Traces of alkyl halides (δ 3.0–4.0 ppm in 1^1H NMR).
    Purification strategies: Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization. Validate purity via melting point analysis and ≥95% HPLC purity thresholds .

Advanced: What mechanistic strategies elucidate this compound’s role in catalytic hydrogenation?

Answer:
Mechanistic studies require:

Kinetic Profiling : Monitor H2_2 uptake rates under varying pressures (1–5 atm) and catalysts (e.g., Pd/C vs. Lindlar’s catalyst).

Deuterium Labeling : Introduce D2_2 to track hydrogenation sites via 2^2H NMR.

Computational Mapping : Identify adsorption energies on catalyst surfaces using DFT. Compare stereochemical outcomes (cis/trans addition) to infer reaction pathways .

Basic: How can researchers ensure reproducibility in this compound syntheses?

Answer:

  • Documentation : Publish detailed procedures, including equipment calibration (e.g., Schlenk line vacuum levels).
  • Reagent Purity : Use ≥99% purity starting materials; validate via certificates of analysis.
  • Control Experiments : Include negative controls (e.g., reactions without catalysts).
  • Data Sharing : Provide raw spectral files and chromatograms in supplementary materials .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:
Challenges include low impurity concentrations (<0.1%) and co-elution in chromatograms. Solutions:

  • High-Resolution MS : Differentiate isobaric species (e.g., C9_9H13_{13}Br vs. C8_8H10_{10}BrO).
  • 2D NMR : Use HSQC or HMBC to resolve overlapping signals.
  • Standard Addition : Spike samples with known impurities to validate detection limits .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.
  • Storage : Store in amber vials under argon at –20°C to prevent photodegradation.
  • Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced: How can researchers design a multidisciplinary study to explore this compound’s applications in material science?

Answer:

Collaborative Frameworks : Partner with polymer chemists to test this compound as a crosslinker in conjugated polymers.

Property Testing : Measure conductivity (four-point probe) and thermal stability (TGA).

Theoretical Modeling : Simulate polymer chain interactions using molecular dynamics.

Data Integration : Use PICO/PECO frameworks to align hypotheses with experimental outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.